molecular formula C9H10Cl2O B2757489 1-(3,4-Dichlorophenyl)propan-1-ol CAS No. 53984-12-6

1-(3,4-Dichlorophenyl)propan-1-ol

Cat. No.: B2757489
CAS No.: 53984-12-6
M. Wt: 205.08
InChI Key: PJYGECCAJOYJMK-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10Cl2O It is a derivative of phenylpropanol, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)propan-1-ol can be synthesized through the reduction of 3,4-dichlorophenylpropanone using reducing agents such as lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under an inert atmosphere . The reaction is typically carried out at 0°C and allowed to warm to room temperature, followed by quenching with Rochelle’s salt to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis route involving the reduction of 3,4-dichlorophenylpropanone is scalable and can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3,4-dichlorophenyl)propan-1-one.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in THF.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

    Oxidation: 1-(3,4-Dichlorophenyl)propan-1-one.

    Reduction: 1-(3,4-Dichlorophenyl)propane.

    Substitution: Various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)propan-1-ol is not well-studied. its effects are likely mediated through interactions with cellular proteins and enzymes, potentially involving pathways related to its structural analogs. Further research is needed to elucidate its specific molecular targets and pathways.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of two chlorine atoms at the 3 and 4 positions can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYGECCAJOYJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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